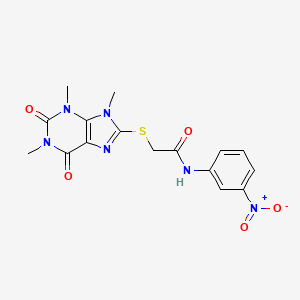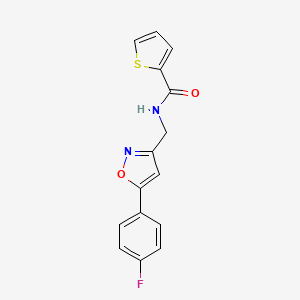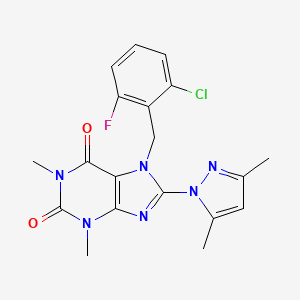
2-Chloro-3-methoxy-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methoxy-6-nitroaniline (CAS Number: 89975-38-2) is an organic compound with a molecular weight of 202.6 . It is a white to brown solid used in a variety of scientific research applications, including biochemistry, organic synthesis, and pharmacology.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7ClN2O3 . The InChI code for this compound is 1S/C7H7ClN2O3/c1-13-5-3-2-4 (10 (11)12)7 (9)6 (5)8/h2-3H,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 202.6 and is stored at a temperature of +4C .Wissenschaftliche Forschungsanwendungen
Biodegradation Pathways
2-Chloro-4-nitroaniline (2-C-4-NA), closely related to 2-Chloro-3-methoxy-6-nitroaniline, has been studied for its biodegradation pathways. Rhodococcus sp. strain MB-P1 can degrade 2-C-4-NA, utilizing it as a carbon, nitrogen, and energy source, under aerobic conditions. This process involves the release of nitrite ions, chloride ions, and ammonia, with the first enzyme in the degradation pathway being a flavin-dependent monooxygenase (Khan, Pal, Vikram, & Cameotra, 2013).
Anaerobic Degradation
Another study on 2-chloro-4-nitroaniline, closely related to this compound, by Geobacter sp. KT7 and Thauera aromatica KT9, showed its utilization as the sole carbon and nitrogen source under anaerobic conditions. The degradation efficiency in a mixed culture of these strains was significantly higher compared to individual strains, revealing a cooperative interaction in the bacterial mixture (Duc, 2019).
Synthesis Applications
This compound and its analogs are involved in various synthesis processes. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a derivative, was synthesized from 4-methoxyaniline through multiple steps, including cyclization, nitrification, and chlorination (Zhao, Lei, & Guo, 2017).
Oxidation Studies
The oxidation of similar compounds, such as 3(or 6)-substituted-2-nitroanilines, has been explored for producing benzo-furazan oxides and azo compounds. This research has implications for understanding the chemical behavior of this compound in similar reactions (Dyall & Pausacker, 1958).
Photocatalytic Activity
In a study involving 4-chloro-3-nitroaniline, a compound related to this compound, novel photocatalysts were synthesized for the degradation of a mixture containing 4-methoxy aniline and 4-chloro-3-nitroaniline. This research demonstrates the potential of this compound in photocatalytic applications (Jafari & Nezamzadeh-Ejhieh, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-methoxy-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPLLVSJOZOBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2899403.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2899406.png)



![1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2899410.png)
![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)
![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)